molecular formula C14H13ClO2S3 B13057718 4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13057718
M. Wt: 344.9 g/mol
InChI Key: SSLWSYKREWXWJB-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized under acidic conditions to yield the thieno[2,3-b]thiopyran ring system. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione include:

  • 4-[(2-chlorophenyl)sulfanyl]-3,4-dihydro-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
  • 4-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The uniqueness of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione lies in its specific substituent pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H13ClO2S3

Molecular Weight

344.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide

InChI

InChI=1S/C14H13ClO2S3/c15-11-3-1-10(2-4-11)9-19-13-5-7-18-14-12(13)6-8-20(14,16)17/h1-5,7,13H,6,8-9H2

InChI Key

SSLWSYKREWXWJB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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